molecular formula C14H13NO2 B137844 1-(4-Methoxycinnamoyl)pyrrole CAS No. 736140-70-8

1-(4-Methoxycinnamoyl)pyrrole

Cat. No.: B137844
CAS No.: 736140-70-8
M. Wt: 227.26 g/mol
InChI Key: QQFBQCQQOHSTKU-RMKNXTFCSA-N
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Description

1-(4-Methoxycinnamoyl)pyrrole, also known as (2E)-3-(4-Methoxyphenyl)-1-(1H-pyrrol-1-yl)-2-propen-1-one, is an organic compound with the molecular formula C14H13NO2. This compound is characterized by the presence of a pyrrole ring substituted with a methoxycinnamoyl group.

Preparation Methods

1-(4-Methoxycinnamoyl)pyrrole is typically synthesized through chemical reactions involving 4-methoxyphenylacrylic anhydride and 1-phenylpyrrole. The reaction is carried out in the presence of chloroform and potassium hydroxide, which facilitates the formation of the desired product .

In industrial settings, the synthesis of pyrroles often involves methods such as the Paal-Knorr synthesis, Hantzsch synthesis, and Knorr synthesis. These methods utilize various starting materials and reaction conditions to produce pyrrole derivatives .

Chemical Reactions Analysis

1-(4-Methoxycinnamoyl)pyrrole undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential in biological studies, particularly in the investigation of its effects on cellular processes.

    Medicine: Research has explored its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Methoxycinnamoyl)pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Methoxycinnamoyl)pyrrole can be compared with other similar compounds, such as:

    1-(4-Hydroxycinnamoyl)pyrrole: This compound has a hydroxyl group instead of a methoxy group, which can influence its reactivity and biological activity.

    1-(4-Methylcinnamoyl)pyrrole: The presence of a methyl group can alter the compound’s physical and chemical properties.

    1-(4-Chlorocinnamoyl)pyrrole:

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of pyrrole derivatives.

Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-1-pyrrol-1-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-13-7-4-12(5-8-13)6-9-14(16)15-10-2-3-11-15/h2-11H,1H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFBQCQQOHSTKU-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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